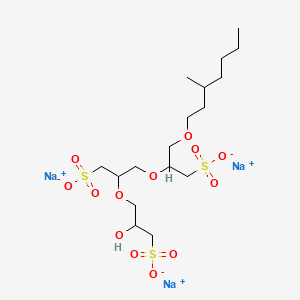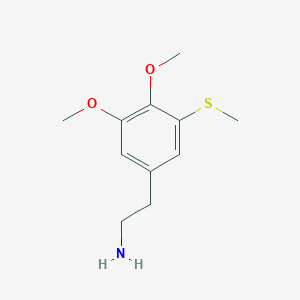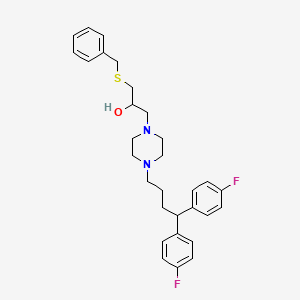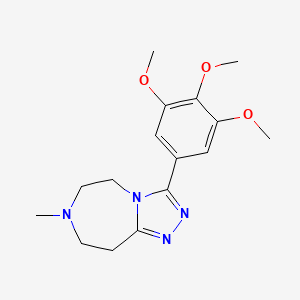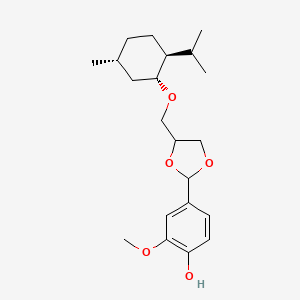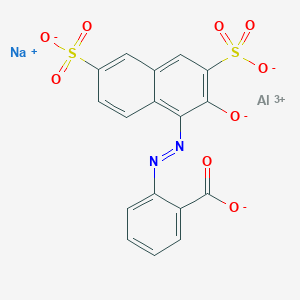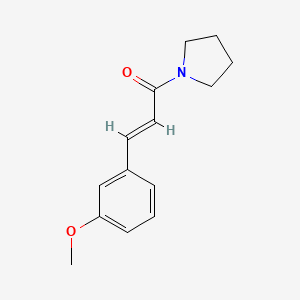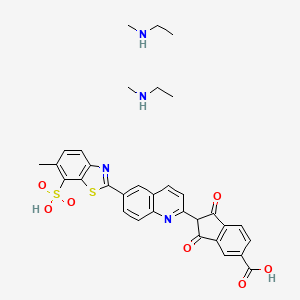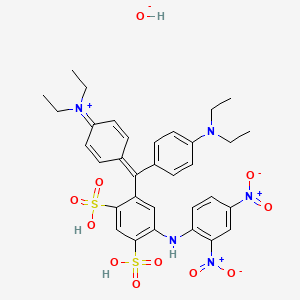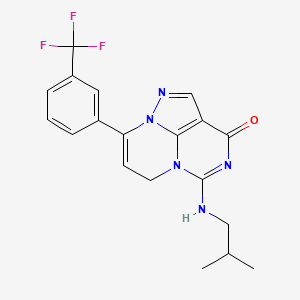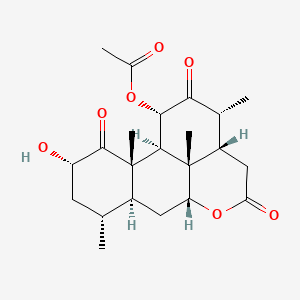
Amarolide 11-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amarolide 11-acetate: is a naturally occurring compound found in the bark of the Ailanthus altissima tree, commonly known as the tree of heaven. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amarolide 11-acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.
Introduction of functional groups: Functional groups such as hydroxyl and acetyl groups are introduced through substitution reactions. Reagents like acetic anhydride and pyridine are commonly used for acetylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from the bark of Ailanthus altissima. This process includes:
Extraction: The bark is subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is further purified using techniques such as crystallization or chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Amarolide 11-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex quassinoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Amarolide 11-acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Amarolide 11-acetate can be compared with other quassinoids such as:
Quassin: Known for its bitter taste and use as a natural insecticide.
Bruceantin: Studied for its anti-cancer properties.
Eurycomanone: Found in the Eurycoma longifolia plant, known for its anti-malarial and aphrodisiac effects.
Uniqueness: : this compound stands out due to its specific acetyl group at the 11th position, which contributes to its unique biological activities and potential therapeutic applications .
Properties
CAS No. |
29913-88-0 |
|---|---|
Molecular Formula |
C22H30O7 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1 |
InChI Key |
HTUPNZUADSZJNJ-WGRRCHGUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


